molecular formula C6H11ClF3N B13571024 Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride

Cat. No.: B13571024
M. Wt: 189.60 g/mol
InChI Key: PZKIBYOSDYVOBA-UHFFFAOYSA-N
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Description

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride is a chemical compound with the molecular formula C6H11ClF3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride typically involves the reaction of 1-(trifluoromethyl)cyclopropylmethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester

Uniqueness

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

N-methyl-1-[1-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c1-10-4-5(2-3-5)6(7,8)9;/h10H,2-4H2,1H3;1H

InChI Key

PZKIBYOSDYVOBA-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1)C(F)(F)F.Cl

Origin of Product

United States

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